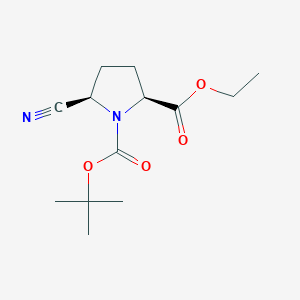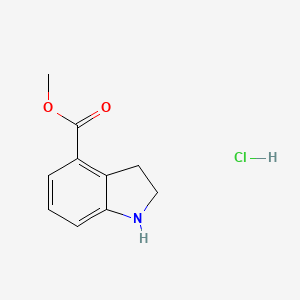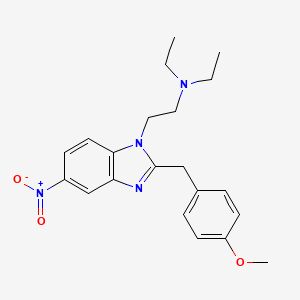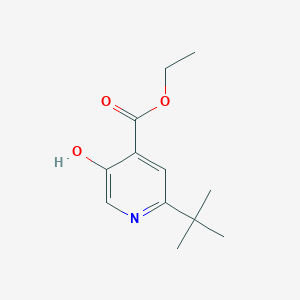
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions like etherification or esterification . For example, ethyl tert-butyl ether is manufactured industrially by the acidic etherification of isobutylene with ethanol .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule . For instance, tert-butyl esters can react with SOCl2 to provide acid chlorides .Aplicaciones Científicas De Investigación
Solubility Studies and Ionic Liquids
Research on the solubility of related compounds, such as ethyl-(2-hydroxyethyl)-dimethylammonium bromide in various alcohols, including tert-butyl alcohol, explores the physical chemistry of these substances at different temperatures. Such studies are fundamental in understanding the behavior of chemical compounds in solvents, which is critical for applications in synthesis and formulation of chemical products (Domańska & Bogel-Łukasik, 2005).
Biodegradation and Environmental Fate
The environmental fate and biodegradation pathways of gasoline oxygenates like ethyl tert-butyl ether (ETBE) have been extensively studied. Understanding how these compounds degrade in soil and groundwater involves exploring microbial pathways and the impact of various factors on degradation rates. This research is crucial for assessing the environmental impact of chemical pollutants and developing bioremediation strategies (Thornton et al., 2020).
Novel Catalytic Processes
Innovative methods for synthesizing compounds, such as the first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as a dehydrator, highlight the importance of new catalytic processes in chemical manufacturing. Such research demonstrates the potential for more efficient, environmentally friendly synthetic routes (Shi et al., 2003).
Genetic Damage from Exposure
Studies on the genetic damage resulting from exposure to compounds like ethyl tertiary butyl ether (ETBE) in Aldh2 knockout mice provide insight into the toxicological effects of chemical exposure. Research in this area contributes to our understanding of the health risks associated with chemical pollutants and the role of genetic factors in sensitivity to these effects (Weng et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-tert-butyl-5-hydroxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-16-11(15)8-6-10(12(2,3)4)13-7-9(8)14/h6-7,14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRPWRFPZTZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

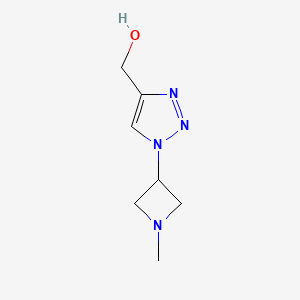
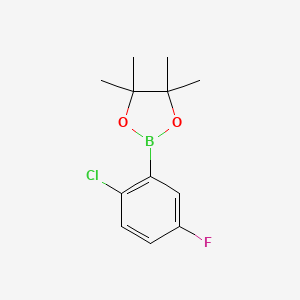


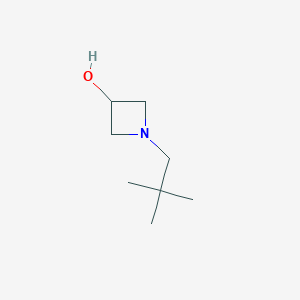
![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)

